molecular formula C27H40O5 B1259260 Scalarin

Scalarin

Cat. No.: B1259260
M. Wt: 444.6 g/mol
InChI Key: VLFJWLVMFJQJEU-HWOCEHATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scalarin is a scalarane-type sesterterpenoid first isolated from the marine sponge Scalarispongia scalaris (syn. Cacospongia scalaris) . It features a tetracyclic core with a hemiacetal group at C-24/C-25 and a formyl substituent at C-18 . This compound has gained attention for its inhibitory activity against the receptor for advanced glycation end products (RAGE), a key regulator of inflammatory and oncogenic pathways in pancreatic cancer. In PANC-1 and MIA PaCa-2 pancreatic cancer cell lines, this compound reduces RAGE expression (IC₅₀: 20–30 μM) and inhibits autophagy by accumulating LC3-II, a marker of autophagic flux .

Properties

Molecular Formula

C27H40O5

Molecular Weight

444.6 g/mol

IUPAC Name

[(1R,5aS,5bR,7aS,11aS,11bR,13S,13aS,13bR)-1-hydroxy-5b,8,8,11a,13a-pentamethyl-3-oxo-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-1H-phenanthro[2,1-e][2]benzofuran-13-yl] acetate

InChI

InChI=1S/C27H40O5/c1-15(28)31-20-14-19-25(4)12-7-11-24(2,3)17(25)10-13-26(19,5)18-9-8-16-21(27(18,20)6)23(30)32-22(16)29/h8,17-21,23,30H,7,9-14H2,1-6H3/t17-,18-,19+,20-,21+,23+,25-,26-,27+/m0/s1

InChI Key

VLFJWLVMFJQJEU-HWOCEHATSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H]5[C@@H](OC(=O)C5=CC4)O)C)C)(C)C)C

Canonical SMILES

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5C(OC(=O)C5=CC4)O)C)C)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogous Scalarane Compounds

Compound Source Sponge Structural Features Biological Activity Potency (IC₅₀/MIC) References
This compound Scalarispongia scalaris, Euryspongia cf. rosea Tetracyclic, C-18 formyl, C-24/C-25 hemiacetal RAGE inhibition, autophagy suppression 20–30 μM (pancreatic cancer cells)
Scalimides A–L Spongia sp. β-Alanine-substituted E-ring, variable oxidation at C16/C24/C25 Antimicrobial (Gram-positive bacteria) MIC: 4–16 μg/mL
12-Deacetyl-3-oxothis compound Hyrtios erectus 3-Keto group, absence of C-12 acetyl Cytotoxic (unspecified cancer cell lines) Not reported
Deoxothis compound Spongia officinalis Deoxygenated at C-12, C-24/C-25 hemiacetal Antifeedant, cytotoxic Not reported
Salvimirzacolide Lendenfeldia sp. Furan-containing scalarane Cytotoxic, antifeedant IC₅₀: ~10 μM (leukemia)

Key Observations:

Structural Diversity :

  • This compound and Deoxothis compound share a tetracyclic core but differ in oxygenation at C-12 and C-18 .
  • Scalimides A–L incorporate a rare β-alanine moiety in the E-ring, absent in this compound .
  • Salvimirzacolide contains a furan ring, enhancing its cytotoxicity compared to this compound .

Antimicrobial Activity: Scalimides A–L show selective activity against Micrococcus luteus and Bacillus subtilis, unlike this compound, which lacks antimicrobial effects . Cytotoxicity: Salvimirzacolide and 12-Deacetyl-3-oxothis compound exhibit broader cytotoxicity but lack the specificity of this compound’s RAGE inhibition .

Mechanistic Differences: this compound suppresses autophagy without affecting apoptosis or Erk 1/2 signaling, whereas other scalarane derivatives (e.g., Manzamine A) sensitize cells to apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scalarin
Reactant of Route 2
Scalarin

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